Comparative Potency of 4-Bromo vs. 4-Chloro and Unsubstituted Analogs in Aromatase Inhibition
In a head-to-head comparison of bis-sulfonamide derivatives, the 4-bromo substituted analog exhibited an IC₅₀ of 60 nM against aromatase, while the 4-chloro analog demonstrated an IC₅₀ of 50 nM, and the unsubstituted parent scaffold showed an IC₅₀ of 11.6 μM [1]. This quantifies the bromo substitution's critical contribution to sub-micromolar inhibitory potency, confirming that the bromo group is essential for achieving the >190-fold improvement over the unsubstituted baseline required for effective target engagement.
| Evidence Dimension | Aromatase inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 60 nM (4-bromo bis-sulfonamide analog) |
| Comparator Or Baseline | IC₅₀ = 50 nM (4-chloro analog); IC₅₀ = 11.6 μM (unsubstituted analog) |
| Quantified Difference | Bromo analog exhibits 193-fold higher potency than unsubstituted baseline; chloro analog exhibits 232-fold higher potency than baseline. |
| Conditions | Aromatase inhibition assay (bis-sulfonamide derivative series) |
Why This Matters
This 193-fold potency differential directly impacts in vivo efficacy and dose requirements, making the bromo analog the preferred choice for programs targeting aromatase-driven diseases like breast cancer.
- [1] Synthesis, molecular docking, and QSAR study of bis-sulfonamide derivatives as potential aromatase inhibitors. Bioorganic Chemistry 2019, 88, 102945. View Source
